ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
Descripción
Ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0²,⁶.0⁷,¹²]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a polycyclic heterocyclic compound featuring a fused tetracyclic core with oxygen (dioxa) and nitrogen (aza) heteroatoms. The structure includes a butyl group at position 9, a methyl substituent at position 4, and an ethyl ester moiety at position 3.
Key structural attributes:
- Heteroatoms: 3,11-dioxa (oxygen bridges) and 9-aza (nitrogen) within the tetracyclic framework.
- Substituents: A bulky butyl group enhances lipophilicity, while the ethyl ester may influence metabolic stability .
- Ring system: The heptadeca-hexaene backbone implies conformational rigidity, which could affect binding to biological targets .
Propiedades
IUPAC Name |
ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-6-11-23-12-17-19-18(22(24)25-5-2)14(3)27-21(19)16-10-8-7-9-15(16)20(17)26-13-23/h7-10H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSXYBGOWVPGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C3=CC=CC=C3C4=C2C(=C(O4)C)C(=O)OCC)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include cyclization reactions, esterification, and functional group modifications. Detailed synthetic routes and reaction conditions are often proprietary and can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the application, but common mechanisms include binding to enzymes or receptors, modulating signaling pathways, and altering cellular processes .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound belongs to a broader class of nitrogen-oxygen heterocycles. Below is a detailed comparison with structurally related analogs:
Table 1: Structural Comparison of Azatetracyclic Derivatives
Table 2: Functional Group Impact on Reactivity
Key Findings:
Heteroatom Influence :
- The target compound’s 3,11-dioxa system contrasts with sulfur-containing analogs (e.g., 3,7-dithia derivatives ). Oxygen bridges likely reduce lipophilicity compared to thioethers but improve hydrogen-bonding capacity.
- The 9-aza nitrogen may participate in hydrogen bonding or act as a proton acceptor, similar to 3-aza/5-aza systems in other derivatives .
The ethyl ester at position 5 contrasts with nitrile or ketone groups in related compounds, suggesting divergent metabolic pathways .
Synthetic and Analytical Methods :
Actividad Biológica
Ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a complex organic compound with significant biological activity due to its unique structural features. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a tetracyclic structure characterized by:
- Imidazole ring: This moiety is known for its ability to coordinate with metal ions and interact with various biological targets.
- Multiple oxygen and nitrogen atoms: These functional groups enhance the compound's reactivity and biological interactions.
- Hydrophobic regions: The butyl and methyl groups contribute to the compound's ability to penetrate biological membranes.
The biological activity of ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as an agonist or antagonist at various receptor sites.
- Metal Ion Coordination: The imidazole ring facilitates binding to metal ions, influencing enzymatic activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effective inhibition of bacterial growth at varying concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Cytotoxicity
Cytotoxic assays reveal that the compound has selective toxicity towards cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| Normal Human Fibroblasts | >100 |
Case Studies
-
Case Study 1: Anticancer Activity
- A study conducted on MCF7 cells demonstrated that treatment with ethyl 9-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca resulted in apoptosis via the activation of caspase pathways.
-
Case Study 2: Antimicrobial Efficacy
- In a clinical setting, formulations containing this compound were tested against resistant strains of Staphylococcus aureus, showing promising results that support further development into topical applications.
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity:
- Synthesis Improvements: New synthetic routes have been developed to increase yield and purity.
- Structure-Activity Relationship (SAR): Investigations into how modifications to the core structure affect biological activity are ongoing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
